3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
“3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 241.04 . The SMILES string representation of the molecule isOC(=O)c1nc2ccccn2c1Br
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 241.04 . The SMILES string representation of the molecule isOC(=O)c1nc2ccccn2c1Br
.
Scientific Research Applications
Synthesis and Pharmaceutical Application
Ionic Liquid Promoted Synthesis
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is used in the synthesis of 3-aminoimidazo[1,2-a]pyridines through an ionic liquid promoted process, offering a simple workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
Palladium-Catalyzed Borylation Reaction
It's also involved in palladium-catalyzed Suzuki–Miyaura borylation reactions, a crucial method in the pharmaceutical industry for preparing various active agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Chemical Properties and Applications
Microwave-Assisted Synthesis
A microwave-assisted synthesis method utilizes this compound to efficiently produce a diverse set of 3-bromoimidazo[1,2-a]pyridines, demonstrating its versatility in chemical synthesis (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
Functionalization Reactions
This compound is also a key player in functionalization reactions, such as the transformation into various ring systems and derivatives, further highlighting its adaptability in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).
Photocatalytic Bromination
It's used in photocatalytic bromination, where it serves as a convenient and practical method for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee, Jung, & Kim, 2020).
Mechanism of Action
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process
Biochemical Pathways
The compound is part of a class of molecules known as aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value
Result of Action
As the compound is part of the aminopyridines class of molecules, it may have varied medicinal applications . .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interactions between this compound and these enzymes are often characterized by binding to the active sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to specific environmental factors such as light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic functions. High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its bioavailability and efficacy. The compound’s distribution can also be affected by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWMZWDPDKBVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680928 | |
Record name | 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119512-48-9 | |
Record name | 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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